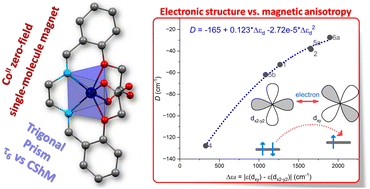2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets†
Inorganic Chemistry Frontiers Pub Date: 2023-10-26 DOI: 10.1039/D3QI01691A
Abstract
This article presents a series of six mononuclear Co(II) complexes 1–6 featuring ligands derived from a hexadentate Schiff base family, originating from the condensation of (2-formylphenoxy)acetic acid with various diamines. Notably, these complexes uniquely prefer a trigonal prism geometry, presenting a novel approach to synthesizing complexes with this distinctive shape. The compounds were characterized by elemental analysis, FT-IR spectroscopy, and single-crystal and powder XRD techniques. Furthermore, the magnetism was investigated by DC and AC magnetic measurements and also complemented by X-band EPR spectroscopy. The results reveal that the prepared complexes behave as field-induced single-molecule magnets, characterized by a substantial negative axial zero-field splitting D-parameter and spin reversal energetic barrier Ueff reaching values up to 72 K. The theoretical methods based on CASSCF/NEVPT2 calculations were applied to rationalize their magnetic properties. Moreover, these complexes hold promising potential for further functionalization, offering opportunities to enhance their properties, particularly towards developing zero-field single-molecule magnets as evidenced by the slow relaxation of magnetization in zero static magnetic field observed for the zinc-diluted complex 1Zn.


Recommended Literature
- [1] Journal of the Royal Institute of Chemistry. July 1958
- [2] On the composition of Danish butter
- [3] Determination of Cl/C and Br/C ratios in pure organic solids using laser-induced plasma spectroscopy in near vacuum ultraviolet†
- [4] Disordered peptide chains in an α-C-based coarse-grained model†
- [5] Front cover
- [6] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [7] Back cover
- [8] Silver(i) metal–organic framework-embedded polylactic acid electrospun fibrous membranes for efficient inhibition of bacteria†
- [9] A versatile strategy for the synthesis and mechanical property manipulation of networked biodegradable polymeric materials composed of well-defined alternating hard and soft domains†
- [10] Nb and Zr modified MWW zeolites – characterisation and catalytic activity

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 108694-93-5









